molecular formula C14H22N2O3S2 B2405171 (1-(1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)pyrrolidin-2-yl)methanol CAS No. 1448065-17-5

(1-(1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)pyrrolidin-2-yl)methanol

Cat. No.: B2405171
CAS No.: 1448065-17-5
M. Wt: 330.46
InChI Key: OCDNMKIRJKEEDU-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The specific chemical reactions involving “(1-(1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)pyrrolidin-2-yl)methanol” are not detailed in the sources I found .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not detailed in the sources I found .

Scientific Research Applications

Synthesis and Structural Analysis

The compound of interest has been studied in the context of synthetic and structural chemistry. Research includes the synthesis of related compounds through condensation reactions, characterized by spectroscopic techniques and X-ray crystallography. These studies contribute to our understanding of molecular structures, providing insights into the geometrical configuration and intermolecular interactions within such molecules. Notably, compounds with similar sulfonyl and piperidine components have been synthesized, revealing the chair conformation of the piperidine ring and the tetrahedral geometry around sulfur atoms. These findings are crucial for understanding the chemical behavior and potential applications of related compounds (Girish et al., 2008; Benakaprasad et al., 2007).

Nonlinear Optical Properties

Research into the nonlinear optical (NLO) properties of related compounds, such as thienyl-substituted pyridinium salts, has been conducted. These compounds demonstrate second-order NLO behaviors, with some exhibiting noncentrosymmetric structures crucial for applications in photonics and optoelectronics. The study of their crystal growth from methanol and their structural characterization through X-ray studies enhances our understanding of the relationship between molecular structure and NLO properties (Li et al., 2012).

Chemical Reactions and Mechanisms

The compound's framework has been utilized in exploring chemical reactions and mechanisms, such as cyclopalladation reactions and the synthesis of bicyclic sulphamidites and sulphamidates. These studies provide valuable insights into the reactivity and potential synthetic applications of compounds containing piperidine and pyrrolidine structures, contributing to the development of new synthetic methods and the understanding of reaction mechanisms (Lowe & Reed, 1990; Nojima et al., 1996).

Mechanism of Action

The mechanism of action of “(1-(1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)pyrrolidin-2-yl)methanol” is not specified in the sources I found .

Safety and Hazards

The safety and hazards associated with “(1-(1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)pyrrolidin-2-yl)methanol” are not specified in the sources I found .

Future Directions

The future directions for the research and application of “(1-(1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)pyrrolidin-2-yl)methanol” are not detailed in the sources I found .

Properties

IUPAC Name

[1-(1-thiophen-2-ylsulfonylpiperidin-4-yl)pyrrolidin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3S2/c17-11-13-3-1-7-16(13)12-5-8-15(9-6-12)21(18,19)14-4-2-10-20-14/h2,4,10,12-13,17H,1,3,5-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCDNMKIRJKEEDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2CCN(CC2)S(=O)(=O)C3=CC=CS3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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